Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate
Description
Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is a complex organic compound that features a thiazolidine ring, a benzoate ester, and a methylphenyl group
Properties
IUPAC Name |
methyl 2-[[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-11-6-5-7-12(10-11)20-16(21)15(25-18(20)23)19-14-9-4-3-8-13(14)17(22)24-2/h3-10,15,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZGXLMOVSDHJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate typically involves the reaction of 3-methylphenyl isothiocyanate with methyl 2-aminobenzoate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazolidine ring. The reaction mixture is then heated to promote cyclization, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazolidine derivatives. Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate has been synthesized and evaluated for its efficacy against various bacterial strains. In particular, derivatives with similar structures have shown promising results against Micrococcus luteus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 0.49 mg/L . This suggests that the compound may serve as a lead structure for developing new antibacterial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that thiazolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . this compound may exhibit similar effects, making it a candidate for further studies in cancer therapeutics.
Enzyme Inhibition Studies
The compound's structural features suggest potential as an enzyme inhibitor. For instance, derivatives of thiazolidine have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes . These enzymes are crucial in metabolic pathways related to diabetes and neurodegenerative diseases. The inhibition of these enzymes by this compound could lead to therapeutic applications in managing Type 2 diabetes mellitus and Alzheimer's disease.
Synthetic Chemistry Applications
This compound serves as a versatile intermediate in synthetic organic chemistry. Its unique functional groups allow it to participate in various chemical reactions, including coupling reactions to form more complex molecules . This makes it valuable in the synthesis of novel compounds with potential biological activity.
Synthesis and Characterization
In one study, researchers synthesized a series of thiazolidine derivatives through regioselective reactions involving this compound as a starting material . The synthesized compounds were characterized using spectroscopic techniques such as NMR and mass spectrometry.
Another investigation focused on the biological activities of synthesized thiazolidine derivatives. The study found that certain modifications to the this compound structure enhanced its antibacterial and anticancer activities .
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate
Uniqueness
Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is unique due to its specific substitution pattern and the presence of both a thiazolidine ring and a benzoate ester. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is a complex organic compound belonging to the thiazolidinedione class. Its structure incorporates a thiazolidine ring, a benzoate ester, and a methylphenyl group. This compound has garnered interest for its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications.
- Molecular Formula : C18H16N2O4S
- Molecular Weight : 356.4 g/mol
- CAS Number : 376351-70-1
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites or modulating receptor activity through interactions with receptor binding domains. The specific pathways involved in its action depend on the targeted biological system.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinediones exhibit significant antibacterial properties. For instance, studies have demonstrated that compounds similar to this compound are effective against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined using serial dilution techniques in nutrient broth media.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 62.5 | E. coli |
| Compound B | 31.25 | S. aureus |
| Methyl 2-{...} | 15.62 | P. aeruginosa |
Anti-inflammatory Activity
Thiazolidinedione derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell lines exposed to inflammatory stimuli.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The compound demonstrated cytotoxic effects against several types of cancer cells, including those derived from breast and colon cancers.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 10 | Cytotoxic |
| HT-29 | 15 | Cytotoxic |
| TK-10 | 12 | Cytotoxic |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of thiazolidinedione derivatives against multi-drug resistant strains of bacteria. This compound was found to be particularly effective against resistant strains with an MIC comparable to standard antibiotics.
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiazolidine-2,4-dione derivatives like Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation of thiosemicarbazides with ketones or aldehydes, followed by cyclization. For example, chlorophenylthiosemicarbazone hybrids are synthesized via hydrazine intermediates, with yields ranging from 71% to 84% (melting points: 187–214°C). Characterization includes NMR, NMR, and elemental analysis to confirm purity and structure .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Standard techniques include:
- Melting point analysis : Used to assess purity (e.g., compounds with deviations >2°C suggest impurities).
- NMR spectroscopy : NMR (200–400 MHz) identifies proton environments, while NMR confirms carbon frameworks.
- Elemental analysis : Matches calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .
Q. What in vitro assays are used to evaluate biological activity for this compound?
- Methodological Answer : Antibacterial activity is tested via broth microdilution (MIC values against Haemophilus spp.), while antiproliferative effects are assessed using MTT assays on cancer cell lines. Biofilm inhibition assays compare activity against planktonic vs. biofilm-forming cells, with crystal violet staining for quantification .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in thiazolidine-2,4-dione derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles. For example, SHELXL handles high-resolution or twinned data, while ORTEP-III generates thermal ellipsoid diagrams for visualizing molecular packing .
Q. What strategies address contradictory bioactivity data between structurally similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., chlorophenyl vs. methoxyphenyl) and compare MIC values.
- Replicate assays : Use standardized protocols (e.g., CLSI guidelines) to minimize variability.
- Molecular docking : Predict binding interactions with target enzymes (e.g., Haemophilus efflux pumps) to rationalize discrepancies .
Q. How are reaction conditions optimized to improve yields in multi-step syntheses?
- Methodological Answer :
- Temperature control : Stepwise heating (e.g., 40°C for 23.5 hours in triazine couplings) prevents side reactions.
- Purification : Gradient column chromatography (e.g., CHCl/EtOAc) isolates intermediates. Mixed fractions are re-chromatographed for purity (>95%) .
Q. What analytical challenges arise in quantifying low-solubility derivatives, and how are they mitigated?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water gradients to enhance solubility for HPLC analysis.
- Mass spectrometry : HRMS (High-Resolution MS) confirms molecular ions (e.g., [M+H]) with <5 ppm error .
Q. How do substituents on the phenyl ring influence antibacterial vs. antiproliferative activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
